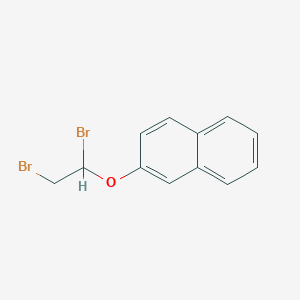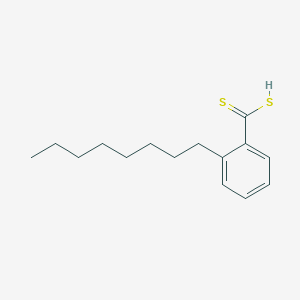
2,3,6-tribromo-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Tribromo-1H-indole is a brominated derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their wide range of biological activities and are often used as building blocks in pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-tribromo-1H-indole typically involves the bromination of indole. One common method is the electrophilic aromatic substitution reaction, where indole is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve dissolving indole in a suitable solvent like acetic acid or chloroform and adding bromine dropwise while maintaining a controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety when handling bromine. The use of automated systems can also enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 2,3,6-Tribromo-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated indole derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce less brominated indoles. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2,3,6-Tribromo-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for anticancer and antimicrobial agents.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism by which 2,3,6-tribromo-1H-indole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atoms can enhance the compound’s binding affinity to certain molecular targets, leading to increased potency. The exact pathways involved can vary, but often include interactions with cellular signaling pathways and metabolic enzymes.
相似化合物的比较
- 2,3,5-Tribromo-1H-indole
- 2,3,7-Tribromo-1H-indole
- 2,3,6-Trichloro-1H-indole
Comparison: 2,3,6-Tribromo-1H-indole is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and biological activity. Compared to other brominated indoles, it may exhibit different binding affinities and selectivities for molecular targets. The presence of bromine atoms at the 2, 3, and 6 positions can also affect the compound’s electronic properties, making it distinct from other halogenated indoles.
属性
CAS 编号 |
918530-08-2 |
|---|---|
分子式 |
C8H4Br3N |
分子量 |
353.84 g/mol |
IUPAC 名称 |
2,3,6-tribromo-1H-indole |
InChI |
InChI=1S/C8H4Br3N/c9-4-1-2-5-6(3-4)12-8(11)7(5)10/h1-3,12H |
InChI 键 |
DVLSPNMFRYZTJK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)NC(=C2Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-2(1H)-pyridinone](/img/structure/B14188094.png)
![6-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14188100.png)


![3-Cyclopropyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14188124.png)
![5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline](/img/structure/B14188131.png)
![Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B14188134.png)

![1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B14188142.png)




